1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one
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Overview
Description
1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one is a synthetic organic compound with the molecular formula C18H16ClNO3 and a molecular weight of 329.78 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenyl-3-chloro-3-methoxycarbonyl-azetidin-2-one
- 1,4-Diphenyl-3-chloro-3-acetoxycarbonyl-azetidin-2-one
- 1,4-Diphenyl-3-chloro-3-propoxycarbonyl-azetidin-2-one
Uniqueness
1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and medicinal applications where other similar compounds may not be as effective .
Properties
CAS No. |
60180-65-6 |
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Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl 3-chloro-2-oxo-1,4-diphenylazetidine-3-carboxylate |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-17(22)18(19)15(13-9-5-3-6-10-13)20(16(18)21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
OYQRPPSBCFRTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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